molecular formula C16H13FN2O3 B5824870 (5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5824870
M. Wt: 300.28 g/mol
InChI Key: BAMRKQIYJASUPO-RIYZIHGNSA-N
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Description

(5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique molecular structure. This compound features a combination of fluorophenyl and methylfuran groups attached to an imidazolidine-2,4-dione core. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluorobenzylamine and 5-methylfurfural, followed by cyclization with urea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

(5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(4-chlorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-methylphenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione

Uniqueness

The presence of the fluorophenyl group in (5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione imparts unique chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-10-2-7-13(22-10)8-14-15(20)19(16(21)18-14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMRKQIYJASUPO-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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